molecular formula C11H14N2O B13027885 6-Isopropoxy-5-methyl-1H-indazole

6-Isopropoxy-5-methyl-1H-indazole

Katalognummer: B13027885
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: FFBYEWCBJYHTER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Isopropoxy-5-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The unique structure of this compound makes it a compound of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropoxy-5-methyl-1H-indazole typically involves the formation of the indazole core followed by the introduction of the isopropoxy and methyl groups. One common method involves the cyclization of appropriate precursors under catalytic conditions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N–N bond in the presence of oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as transition metal-catalyzed reactions, which offer good yields and minimal byproducts. The use of solvent-free conditions and environmentally benign reagents is also explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Isopropoxy-5-methyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The indazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring .

Wissenschaftliche Forschungsanwendungen

6-Isopropoxy-5-methyl-1H-indazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Isopropoxy-5-methyl-1H-indazole involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

    Indazole: The parent compound with a similar core structure.

    5-Methyl-1H-indazole: Lacks the isopropoxy group but shares the methyl substitution.

    6-Isopropoxy-1H-indazole: Similar structure but without the methyl group.

Uniqueness: 6-Isopropoxy-5-methyl-1H-indazole is unique due to the presence of both the isopropoxy and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other indazole derivatives and can lead to unique properties and applications .

Eigenschaften

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

5-methyl-6-propan-2-yloxy-1H-indazole

InChI

InChI=1S/C11H14N2O/c1-7(2)14-11-5-10-9(4-8(11)3)6-12-13-10/h4-7H,1-3H3,(H,12,13)

InChI-Schlüssel

FFBYEWCBJYHTER-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1OC(C)C)NN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.